molecular formula C9H16ClNO4S B2454102 tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate CAS No. 2219353-45-2

tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate

Cat. No.: B2454102
CAS No.: 2219353-45-2
M. Wt: 269.74
InChI Key: NAHNINVNXATLRY-KNVOCYPGSA-N
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Description

tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate is an organic compound with the molecular formula C9H16ClNO4S. It is a solid powder that is either colorless or pale yellow and has a distinctive, irritating odor. This compound is primarily used as a reagent in organic synthesis and has applications in various fields, including chemistry and biomedicine .

Preparation Methods

The synthesis of tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and ensure high yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and safety.

Chemical Reactions Analysis

tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a tool in biochemical studies to modify proteins and peptides.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate involves its ability to react with nucleophiles, such as amines and alcohols, to form stable carbamate and sulfonamide derivatives. These reactions are facilitated by the electrophilic nature of the chlorosulfonyl group, which readily undergoes nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and the stability of its derivatives, making it valuable in various synthetic applications.

Properties

IUPAC Name

tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-6-4-7(5-6)16(10,13)14/h6-7H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHNINVNXATLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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